Josamycin

Beschreibung

A macrolide antibiotic from Streptomyces narbonensis. The drug has antimicrobial activity against a wide spectrum of pathogens.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

See also: Erythromycin (related); Sirolimus (related); Tylosin (related) ... View More ...

Eigenschaften

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSFLOJWULLJQS-NGVXBBESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.35e-02 g/L | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16846-24-5 | |

| Record name | Josamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Josamycin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Josamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Josamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JOSAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV13HFS217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 °C | |

| Record name | Josamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Josamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Josamycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which josamycin, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis. It details the antibiotic's interaction with the ribosomal machinery, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core processes and workflows.

Molecular Mechanism of Action

This compound exerts its bacteriostatic, and in high concentrations, bactericidal effects by targeting the bacterial 70S ribosome, specifically the 50S large subunit.[1][2] Its mechanism is multifaceted, involving direct obstruction of the nascent peptide exit tunnel (NPET) and the subsequent induction of peptidyl-tRNA dissociation.[3][4]

Binding Site within the 50S Subunit

This compound binds within the upper region of the NPET, a universal passageway through which newly synthesized polypeptide chains emerge from the ribosome.[3][5] This binding site is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. The binding involves interactions with specific nucleotides of the 23S rRNA, particularly those in domain V, such as A2058 and A2062, which are critical for macrolide activity.[6] The lipophilic nature of this compound facilitates its penetration of the bacterial cell wall and accumulation within the cell.[1]

Inhibition of Peptide Elongation

By occupying a critical position within the NPET, this compound creates a steric blockade. This obstruction physically prevents the elongation of the nascent polypeptide chain beyond a few amino acids.[3][5] Studies have shown that this compound slows the formation of the first peptide bond in an amino acid-dependent manner and completely halts synthesis at the second or third peptide bond, depending on the specific amino acid sequence.[3][7] This premature arrest of translation is the primary mode of its inhibitory action.

Induction of Peptidyl-tRNA Drop-off

Beyond steric hindrance, this compound exhibits a second, indirect inhibitory mechanism. It significantly stimulates the rate at which peptidyl-tRNA—the tRNA molecule carrying the nascent peptide chain—dissociates from the ribosome, a phenomenon known as "drop-off".[3][7] The rate of this this compound-induced drop-off is substantially faster than the dissociation rate of the drug itself.[3] This premature release of incomplete peptide chains has a dual negative effect on the bacterial cell:

-

Inhibition of Protein Synthesis: The primary goal of translation is aborted.

-

Depletion of tRNA Pools: The dissociated peptidyl-tRNAs must be hydrolyzed to regenerate free tRNA molecules. If this hydrolysis is incomplete or slower than the drop-off rate, it leads to a depletion of the cellular pool of aminoacyl-tRNAs available for protein synthesis, further crippling the cell's translational capacity.[3][8]

This dual-action mechanism makes this compound a particularly potent inhibitor of bacterial growth.[8]

Quantitative Analysis of this compound-Ribosome Interaction

The interaction between this compound and the Escherichia coli ribosome has been characterized kinetically, revealing a high-affinity and long-lasting binding. These properties distinguish it from other macrolides like erythromycin and underpin its potent inhibitory activity.

| Parameter | Value | Organism / System | Reference |

| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [3][7] |

| Average Lifetime on Ribosome | ~3 hours | E. coli cell-free system | [3][7] |

| IC50 (Mitochondrial) | 12.3 µM | Bovine mitochondrial in vitro system | [9] |

Note: The higher IC50 value in a mitochondrial system highlights the selectivity of this compound for bacterial ribosomes over their mammalian mitochondrial counterparts, though inhibition can occur at higher concentrations.[9]

Key Experimental Methodologies

The mechanism of this compound has been elucidated through a variety of advanced biochemical and structural biology techniques. The following sections detail the generalized protocols for key experimental approaches.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a controlled, cell-free environment. It is used to determine the concentration at which an antibiotic inhibits translation (e.g., IC50).[10][11]

Methodology:

-

System Preparation: A cell-free translation system is prepared. This can be an E. coli S30 extract or a reconstituted system with purified components (e.g., PURE system).[10]

-

Reaction Setup: The reaction mixture is assembled, containing ribosomes, translation factors, tRNAs, amino acids, and an energy source (ATP/GTP).

-

Template and Reporter: A specific mRNA template encoding a reporter protein (e.g., Luciferase or a fluorescent protein) is added.[10] One or more amino acids are radioactively or fluorescently labeled to enable detection of the synthesized protein.

-

Inhibitor Addition: this compound is added to parallel reactions at a range of concentrations. A no-drug control is included.

-

Incubation: The reactions are incubated at 37°C to allow for transcription (if coupled) and translation.

-

Detection and Quantification: Protein synthesis is quantified by measuring the incorporated label. For radioactive labels, this involves scintillation counting after protein precipitation. For fluorescent reporters, fluorescence is measured directly.[11]

-

Data Analysis: The level of protein synthesis is plotted against the this compound concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in visualizing how antibiotics like this compound bind to the ribosome.[12][13]

Methodology:

-

Complex Formation: Purified bacterial 70S ribosomes are incubated with a saturating concentration of this compound to ensure all ribosomes are bound with the drug.

-

Vitrification: A small volume of the ribosome-josamycin complex solution is applied to an EM grid, blotted to create a thin film, and plunged into liquid ethane. This rapid freezing process, known as vitrification, traps the complexes in a layer of amorphous ice, preserving their native structure.[13]

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the randomly oriented particles are collected using a direct electron detector.[14]

-

Image Processing:

-

Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.

-

2D Classification: Particles are grouped into classes based on their different views to remove noise and non-ideal particles.

-

3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using the entire particle dataset.[12]

-

-

Model Building and Analysis: An atomic model of the ribosome and the bound this compound molecule is built into the final 3D density map. This allows for the precise identification of the binding pocket and the specific molecular interactions between the drug and the ribosomal RNA and proteins.[15]

Conclusion

The mechanism of action of this compound is a well-defined process centered on its high-affinity binding to the 50S ribosomal subunit. Its strategic position within the nascent peptide exit tunnel enables a potent, dual-action inhibition of protein synthesis through direct steric obstruction and indirect depletion of essential tRNA molecules. A thorough understanding of these molecular interactions, supported by quantitative binding data and high-resolution structural insights, is crucial for overcoming macrolide resistance and guiding the development of next-generation antibiotics that target the bacterial ribosome.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hasyweb.desy.de [hasyweb.desy.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 14. Seeing antibiotics in action inside a pathogenic bacterium | EMBL [embl.org]

- 15. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Josamycin's Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, exhibits a broad spectrum of activity against various Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's efficacy, focusing on its in vitro activity against clinically relevant Gram-positive pathogens. It includes a detailed summary of Minimum Inhibitory Concentration (MIC) data, standardized experimental protocols for susceptibility testing, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

This compound belongs to the 16-membered ring macrolide class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately leads to a bacteriostatic effect. At higher concentrations, this compound can also exhibit bactericidal properties.[1][2] This guide delves into the specifics of its antibacterial spectrum, providing quantitative data and detailed methodologies for its assessment.

Mechanism of Action

This compound exerts its antibacterial effect by reversibly binding to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation of peptidyl-tRNA, a critical step in protein synthesis, thereby halting the production of essential bacterial proteins.[1][2][3]

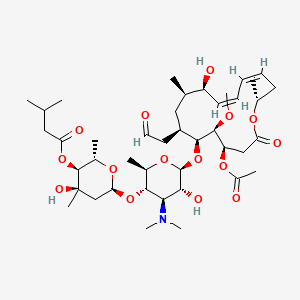

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a wide array of Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, for this compound against various species.

Staphylococcus Species

This compound is active against Staphylococcus aureus, including some strains that are resistant to erythromycin.[4] It also shows activity against coagulase-negative staphylococci.

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus | 25 | - | - | - | [5] |

| Staphylococcus epidermidis | 25 | - | - | - | [5] |

Streptococcus Species

This compound exhibits potent activity against various streptococcal species, including Streptococcus pyogenes (Group A Streptococcus) and viridans group streptococci.

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pyogenes | 193 | - | 0.12 | 0.25 | [6] |

| Viridans group streptococci | 66 | - | - | - | [1] |

| Nonenterococcal hemolytic streptococci | 25 | - | - | - | [5] |

| Streptococcus pneumoniae | 25 | - | - | - | [5] |

Enterococcus Species

The activity of this compound against enterococci is variable, with a notable percentage of strains exhibiting resistance.

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterococcus spp. | 25 | - | - | - | [5] |

Note: A study reported that 41.2% of enterococci strains were resistant to this compound.[4]

Experimental Protocols

The determination of this compound's in vitro activity is primarily conducted using standardized broth microdilution and agar dilution methods, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI Guideline)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Caption: Broth microdilution experimental workflow.

Protocol Details:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: From a pure culture on an appropriate agar medium, prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension should be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (EUCAST Guideline)

This method involves incorporating the antimicrobial agent into an agar medium.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. In Vitro Activity of this compound Against Aerobic Gram-Positive Cocci and Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound against Streptococcus pyogenes isolated from patients with upper respiratory tract infections in France - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Josamycin from Streptomyces narbonensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin, a 16-membered macrolide antibiotic, has been a valuable therapeutic agent for decades, particularly effective against a range of Gram-positive bacteria. This in-depth technical guide explores the discovery, origin, and production of this compound from its natural source, the bacterium Streptomyces narbonensis. The guide details the initial isolation and characterization of the producing organism, delves into the intricacies of the biosynthetic pathway, provides comprehensive experimental protocols for fermentation, extraction, and purification, and presents quantitative data to inform production optimization. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Discovery and Origin

This compound was first discovered in 1964 by a team of Japanese scientists led by the renowned microbiologist Hamao Umezawa.[1] The antibiotic was isolated from the fermentation broth of a newly identified strain of actinomycete, designated Streptomyces narbonensis var. josamyceticus.[1][2] This soil-dwelling, Gram-positive bacterium is characterized by its filamentous growth, forming a branching mycelium typical of the Streptomyces genus.

The initial characterization of this compound revealed its potent activity against a variety of pathogenic bacteria. Subsequent research has elucidated its mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4] This binding event interferes with the translocation step of peptide chain elongation, ultimately leading to a bacteriostatic effect.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a Type I Polyketide Synthase (PKS) system, a large multi-enzyme complex common in Streptomyces for the production of secondary metabolites.[5] While the complete gene cluster for this compound biosynthesis in Streptomyces narbonensis has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on the well-established biosynthesis of other 16-membered macrolides.

The biosynthesis can be conceptually divided into three main stages:

-

Formation of the Polyketide Aglycone: The process begins with a starter unit, likely propionyl-CoA, which is sequentially condensed with several extender units, primarily methylmalonyl-CoA and malonyl-CoA. Each condensation and subsequent modification (reduction, dehydration) is catalyzed by a specific module within the PKS enzyme complex. The linear polyketide chain is then cyclized to form the 16-membered macrolactone ring, which serves as the aglycone core of this compound.

-

Biosynthesis of Deoxysugars: Concurrently, the deoxysugars that will be attached to the aglycone are synthesized from glucose-1-phosphate through a series of enzymatic reactions. For this compound, these sugars are mycaminose and mycarose.

-

Glycosylation and Tailoring Reactions: The final steps involve the attachment of the deoxysugars to the macrolactone core by glycosyltransferases. Further enzymatic modifications, such as acylation, complete the synthesis of the mature this compound molecule.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Maintenance of Streptomyces narbonensis

Objective: To isolate and maintain a pure culture of Streptomyces narbonensis var. josamyceticus.

Protocol:

-

Soil Sample Collection: Collect soil samples from diverse environments.

-

Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile water. Plate the dilutions onto a suitable selective medium for actinomycetes, such as Starch Casein Agar.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Look for characteristic colonies of Streptomyces - dry, chalky, and with aerial mycelia.

-

Purification: Isolate individual colonies and streak them onto fresh plates to obtain a pure culture.

-

Identification: Characterize the pure isolates based on morphological (microscopic examination of spore chains) and biochemical tests. Molecular identification using 16S rRNA gene sequencing is recommended for confirmation.

-

Maintenance: Maintain the pure culture on agar slants at 4°C for short-term storage or as spore suspensions in 20% glycerol at -80°C for long-term preservation.

Fermentation for this compound Production

Objective: To cultivate Streptomyces narbonensis var. josamyceticus for the production of this compound.

Protocol (based on patent literature):

-

Inoculum Preparation: Inoculate a loopful of spores or mycelia from a fresh agar slant into a seed culture medium. Incubate at 27-29°C for 2-3 days on a rotary shaker.

-

Production Medium: Prepare the production medium with the following composition (quantities per liter of distilled water):

-

Soybean meal: 15 g

-

Starch: 10 g

-

Glucose: 10 g

-

Sodium chloride: 3 g

-

Dipotassium hydrogen phosphate: 1 g

-

Magnesium sulfate: 0.5 g

-

-

Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Conduct the fermentation in a stirred-tank bioreactor under the following conditions:

-

Temperature: 27-29°C

-

pH: Maintain around 7.0

-

Aeration: 1 volume of air per volume of medium per minute (vvm)

-

Agitation: 200-300 rpm

-

Duration: 3-5 days

-

-

Monitoring: Monitor the fermentation by measuring biomass, pH, substrate consumption, and this compound production using analytical techniques such as HPLC.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Protocol (based on patent literature):

-

Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate at a slightly alkaline pH (around 7.5).

-

Acidic Back-Extraction: Concentrate the organic extract and back-extract the this compound into an acidic aqueous solution (pH 2.0). This step helps to remove neutral and acidic impurities.

-

Re-extraction: Adjust the pH of the acidic aqueous solution back to alkaline (pH 7.5) and re-extract the this compound into a fresh volume of ethyl acetate.

-

Concentration and Crystallization: Concentrate the final ethyl acetate extract to a small volume and induce crystallization by adding a non-polar solvent like n-hexane.

-

Further Purification: The crude crystals can be further purified by recrystallization or by column chromatography on silica gel.

Experimental Workflow for this compound Production and Purification

Caption: General experimental workflow for this compound production.

Quantitative Data

The yield of this compound can vary significantly depending on the strain of Streptomyces narbonensis, the composition of the culture medium, and the fermentation conditions. The following table summarizes some reported data, primarily derived from patent literature and related studies on macrolide production.

| Parameter | Condition/Value | Reference |

| Fermentation Time | 3 - 5 days | U.S. Patent 3,636,197 |

| Optimal Temperature | 25 - 30 °C | U.S. Patent 3,636,197 |

| Purity of Crude Extract | ~60% | U.S. Patent 3,636,197 |

| Analytical Method | HPLC-UV, Microbiological Assay | [6] |

| HPLC Limit of Detection | Varies with method | [6] |

| HPLC Limit of Quantification | Varies with method | [6] |

Conclusion

The discovery of this compound from Streptomyces narbonensis represents a significant milestone in the field of antibiotics. This technical guide has provided a comprehensive overview of its origin, a putative biosynthetic pathway, and detailed experimental protocols for its production and purification. The provided quantitative data and visual workflows offer a valuable resource for researchers and professionals in drug development seeking to understand and optimize the production of this important macrolide antibiotic. Further research into the specific gene cluster and regulatory networks governing this compound biosynthesis in Streptomyces narbonensis will undoubtedly open new avenues for strain improvement and the generation of novel this compound analogs through metabolic engineering.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Binding Affinity of Josamycin to the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of josamycin, a 16-membered macrolide antibiotic, to the bacterial 50S ribosomal subunit. Understanding the kinetics and structural basis of this interaction is crucial for the development of novel antibacterial agents and for combating the rise of antibiotic resistance. This compound exerts its bacteriostatic, and in higher concentrations, bactericidal effects by inhibiting bacterial protein biosynthesis.[1] This is achieved through its high-affinity binding to the large ribosomal subunit, effectively halting the elongation of nascent polypeptide chains.[2][3][4]

Quantitative Analysis of Binding Affinity

The interaction between this compound and the bacterial ribosome has been quantified, revealing a high-affinity binding and a prolonged residence time. These parameters, particularly when compared to other macrolides like erythromycin, underscore its potent inhibitory activity. The key kinetic parameters have been determined using cell-free mRNA translation systems with purified components from Escherichia coli.[3][5]

Table 1: Comparative Binding Affinity and Kinetics of this compound and Erythromycin

| Parameter | This compound | Erythromycin | Reference |

| Dissociation Constant (Kd) | 5.5 nM | 11 nM | [3][5][6] |

| Average Lifetime on Ribosome | 3 hours | < 2 minutes | [3][5] |

The lower dissociation constant (Kd) for this compound indicates a significantly stronger binding affinity to the 50S ribosomal subunit compared to erythromycin.[3][5][6] Furthermore, its remarkably long average lifetime on the ribosome—3 hours—ensures a sustained blockade of protein synthesis, contributing to its efficacy.[3][5]

Mechanism of Action and Binding Site

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][4][5] This strategic positioning allows it to physically obstruct the passage of the growing polypeptide chain.[2][4][5] The binding is stabilized by a series of hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA.[2]

The inhibitory action of this compound is multifaceted:

-

Steric Hindrance: It directly blocks the path of nascent peptides, preventing their elongation beyond a few amino acids.[3][5]

-

Inhibition of Peptide Bond Formation: this compound completely inhibits the formation of the second or third peptide bond in a sequence-dependent manner.[3][5]

-

Peptidyl-tRNA Drop-off: It stimulates the premature dissociation of peptidyl-tRNA from the ribosome. In the case of this compound, this drop-off rate is much faster than the drug's own dissociation rate, leading to a depletion of available aminoacyl-tRNAs and a complete shutdown of protein synthesis at saturating concentrations.[3][5][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. Cis-acting resistance peptides reveal dual ribosome inhibitory action of the macrolide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Josamycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antibacterial properties of josamycin, a macrolide antibiotic. It delves into its mechanism of action, quantitative efficacy against various pathogens, and the experimental methodologies used to define its bacteriostatic and bactericidal nature. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis.[1][2][3] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome.[1][2][3] This binding action interferes with the translocation of peptidyl-tRNA, a critical step in the elongation of the polypeptide chain, effectively halting the production of essential bacterial proteins.[2][4] This leads to the cessation of bacterial growth and replication.[1]

This compound's binding to the bacterial ribosome is reversible.[2][4] The drug's efficacy is rooted in its selective affinity for bacterial ribosomes over mammalian ribosomes, which accounts for its therapeutic window.[1][3]

dot

Caption: Mechanism of action of this compound.

Bacteriostatic versus Bactericidal Activity

This compound is predominantly considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them.[2][4] However, at higher concentrations, it can exhibit bactericidal (bacteria-killing) properties against certain susceptible organisms.[2][4]

The distinction between bacteriostatic and bactericidal activity is often determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). A common, albeit informal, criterion is that an antibiotic is considered bactericidal if the MBC/MIC ratio is ≤ 4.

Quantitative Data: MIC and MBC Values

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial pathogens. The following tables summarize available data from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | Multiple Clinical Isolates | 0.016 - 0.12 | [5] |

| Staphylococcus aureus | Multiple Clinical Isolates | 1 | [5] |

| Staphylococcus aureus (Erythromycin-resistant) | 71 Clinical Isolates | >4 | |

| Staphylococcus aureus (Erythromycin-resistant) | 100 Clinical Isolates | >256 | [6] |

| Coagulase-negative staphylococci (Erythromycin-resistant) | 25 Clinical Isolates | >4 | [6] |

| Enterococci | Multiple Clinical Isolates | 0.5 - 1 | [5] |

| Haemophilus influenzae | Multiple Clinical Isolates | 2 - 16 | [5] |

| Bacteroides fragilis | 29 Clinical Isolates | Similar to metronidazole and clindamycin | |

| Mycoplasma pneumoniae | 104 Clinical Isolates (MIC50) | 4 | [7] |

| Mycoplasma pneumoniae | 104 Clinical Isolates (MIC90) | 8 | [7] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Streptococcus pneumoniae | - | Bactericidal effect at 10x MIC | [8] |

| Escherichia coli | - | Bactericidal effect at 10x MIC | [8] |

| Staphylococcus aureus | - | No bactericidal effect observed | [8] |

| Bacteroides fragilis | 29 Clinical Isolates | Slightly more bactericidal than erythromycin | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after a defined incubation period.

Detailed Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing CAMHB.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

dot

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test.

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Detailed Methodology:

-

Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from all wells of the microtiter plate that show no visible growth.

-

Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

-

Colony Counting: The number of viable colonies on each plate is counted.

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥3-log10 reduction (99.9% killing) of the initial inoculum.

Time-Kill Curve Assays

Time-kill curve assays provide information on the pharmacodynamics of an antibiotic by showing the rate of bacterial killing over time.

Principle: A standardized bacterial suspension is exposed to a constant concentration of the antibiotic, and the number of viable bacteria is determined at various time points.

Detailed Methodology:

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Antibiotic Addition: this compound is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 4x, or 10x the MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.

-

Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Signaling Pathway Interactions: p38 MAPK Pathway

Recent research has indicated that this compound may have effects beyond direct protein synthesis inhibition, including modulation of host inflammatory responses. One identified target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Inhibition of this pathway by this compound may contribute to its anti-inflammatory effects.

dot

Caption: this compound's inhibitory effect on the p38 MAPK pathway.

Conclusion

This compound is a macrolide antibiotic with a well-established mechanism of action centered on the inhibition of bacterial protein synthesis. Its activity is primarily bacteriostatic, with the potential for bactericidal effects at higher concentrations against susceptible pathogens. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its interaction with host signaling pathways, such as the p38 MAPK pathway, may reveal additional therapeutic benefits of this established antibiotic.

References

- 1. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. chainnetwork.org [chainnetwork.org]

- 4. goldbio.com [goldbio.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Pharmacodynamics of Josamycin: A Technical Guide for Preclinical Research

Introduction

Josamycin is a macrolide antibiotic produced by Streptomyces narbonensis. As a member of the 16-membered ring macrolide class, it is utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract and skin. Its clinical utility stems from its antimicrobial activity against a broad spectrum of pathogens, primarily Gram-positive bacteria, and some Gram-negative and atypical pathogens like Mycoplasma and Chlamydia. Beyond its direct antibacterial effects, this compound also exhibits immunomodulatory properties that may contribute to its therapeutic efficacy.

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the drug's mechanism of action, quantitative measures of its activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its primary antibacterial effect by inhibiting protein synthesis. Like other macrolides, it targets the bacterial ribosome, but with distinct kinetic properties.

1. Inhibition of Bacterial Protein Synthesis: this compound binds reversibly to the 50S subunit of the bacterial ribosome. This binding occurs within the peptide exit tunnel, close to the peptidyl transferase center. By physically obstructing the tunnel, this compound halts the elongation of the nascent polypeptide chain. This action is primarily bacteriostatic, but at high concentrations, it can be bactericidal.

Key kinetic parameters distinguish this compound from other macrolides like erythromycin. In a cell-free E. coli system, this compound demonstrated a significantly longer average lifetime on the ribosome (approximately 3 hours) and a lower dissociation constant (5.5 nM), indicating a more stable and prolonged binding. This stable binding leads to a complete shutdown of protein synthesis after the formation of only a few peptide bonds.

Caption: this compound binds to the 50S ribosomal subunit, blocking protein elongation.

2. Immunomodulatory Effects: Recent research has uncovered that this compound's therapeutic effects may be partially attributable to its influence on host inflammatory pathways. Studies in mammalian cells have shown that this compound can inhibit p38 Mitogen-Activated Protein Kinase (MAPK) signaling. This pathway is a known regulator of pulmonary inflammation and influenza infection. The knockdown of genes involved in p38 MAPK activation, such as MAP3K4, sensitized cells to this compound, suggesting a specific interaction. This mechanism may underlie the observed anti-inflammatory and anti-influenza activities of this compound in vivo.

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

In Vitro Pharmacodynamic Parameters

The antimicrobial activity of this compound has been quantified using several standard in vitro assays.

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound has demonstrated potent activity against various clinically relevant pathogens.

| Bacterial Species | Strain Type | MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | Erythromycin-Resistant | 2 (inhibited 57% of strains) | |

| Staphylococcus aureus | N/A | This compound was most effective | |

| Streptococcus pneumoniae | N/A | Lowest MIC among tested macrolides | |

| Streptococcus pyogenes | N/A | This compound was most effective | |

| Streptococcus agalactiae | N/A | This compound was most effective | |

| Coagulase-negative staphylococci | Erythromycin-Resistant | 2 (inhibited 13.3% of strains) | |

| Enterococci | N/A | 41.2% of strains were resistant |

Note: Data is compiled from multiple studies and methodologies may vary. MIC values are often reported as a range (e.g., MIC50, MIC90), but specific values were extracted where available.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. Studies show that this compound's activity is concentration-dependent.

| Bacterial Species | This compound Concentration | Result | Reference(s) |

| Streptococcus pneumoniae | 10 x MIC | Bactericidal (>3-log10 reduction in CFU/mL) | |

| Escherichia coli | 10 x MIC | Bactericidal (>3-log10 reduction in CFU/mL) | |

| Staphylococcus aureus | 10 x MIC | Not bactericidal |

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound exhibits a significant PAE, which is also concentration-dependent. The longest PAEs have been observed against S. pneumoniae. While specific quantitative data for this compound's PAE duration from the provided results is limited, the effect was noted as significant, particularly at higher drug concentrations.

In Vivo Pharmacodynamics and Preclinical Models

Detailed pharmacodynamic studies of this compound in established preclinical animal infection models are not extensively described in the available literature. Such models are crucial for defining PK/PD indices (e.g., fAUC/MIC, %T>MIC) that predict clinical efficacy.

However, data from human studies provide valuable in vivo context:

-

Tissue Penetration: In patients, the concentration of this compound in lung tissue was found to be 2 to 3 times higher than in the blood, reaching a mean peak of 3.68 µg/g. This excellent tissue accumulation is a key pharmacodynamic feature, as it ensures that drug concentrations at the site of infection can exceed the MIC for target pathogens.

-

Efficacy in Humans:

-

In healthy nasal carriers of Staphylococcus aureus, oral administration of this compound (1.5 g/day for 7 days) was as effective as erythromycin in reducing bacterial carriage rates.

-

In male patients with urethritis caused by Mycoplasma genitalium, a 10-day course of this compound (500 mg, three times daily) resulted in a 93.5% eradication rate.

-

These findings, while clinical, underscore the translation of this compound's in vitro activity to in vivo efficacy, driven by favorable pharmacokinetic properties like high tissue penetration.

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of pharmacodynamic parameters.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard for determining MICs.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

-

Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.

-

Inoculum: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16 to 20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent.

Caption: Workflow for a Time-Kill Kinetics Assay.

Methodology:

-

Inoculum: Grow bacteria to the logarithmic phase and dilute to a starting concentration of ~5 x 10⁵ CFU/mL in fresh broth.

-

Exposure: Add this compound at various concentrations (e.g., 1x, 4x, and 10x MIC). Include a growth control without the antibiotic.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

-

Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).

-

Analysis: Plot the log₁₀ CFU/mL against time. Bacteriostatic activity is typically defined as <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction.

Post-Antibiotic Effect (PAE) Determination

This protocol measures the duration of growth suppression following antibiotic removal.

Caption: Workflow for Post-Antibiotic Effect (PAE) measurement.

Methodology:

-

Exposure: Expose a standardized bacterial culture in the logarithmic growth phase to a high concentration of this compound (e.g., 10x MIC) for a fixed period (e.g., 1 or 2 hours). A control culture is handled identically but without the drug.

-

Removal: Remove the antibiotic by a large dilution (e.g., 1:1000) into pre-warmed, drug-free broth. This reduces the this compound concentration to sub-inhibitory levels.

-

Monitoring: Measure the viable counts (CFU/mL) in both the treated and control cultures at regular intervals (e.g., every hour) until the turbidity in the control tube reaches a specific point.

-

Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU/mL in the drug-exposed culture to increase by 1-log₁₀ above the count observed immediately after dilution, and C is the corresponding time for the untreated control culture.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action centered on the inhibition of bacterial protein synthesis. Its pharmacodynamic profile is characterized by low MICs against susceptible Gram-positive pathogens, concentration-dependent killing kinetics, and a significant post-antibiotic effect. Furthermore, emerging evidence of its ability to modulate host inflammatory responses via the p38 MAPK pathway suggests a dual mechanism of therapeutic action. While detailed preclinical animal infection models are needed to fully define its PK/PD targets, its demonstrated ability to achieve high concentrations in lung tissue provides a strong pharmacodynamic rationale for its use in respiratory infections. The standardized protocols provided herein offer a framework for the continued preclinical evaluation and characterization of this important antimicrobial agent.

Josamycin's Off-Target Effects on Mitochondrial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin is a 16-membered macrolide antibiotic widely used for its efficacy against a range of bacterial infections.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the evolutionary origin of mitochondria from an endosymbiotic bacterium has resulted in a striking similarity between bacterial and mitochondrial ribosomes.[1][3] This shared ancestry makes the mitochondrial ribosome a significant off-target site for many antibiotics, including this compound.[1][4][5][6] Understanding the interaction between this compound and mitochondrial ribosomes is critical for characterizing its full pharmacological profile, predicting potential toxicities, and exploring novel therapeutic applications.

This technical guide provides an in-depth analysis of this compound's off-target effects on mitochondrial ribosomes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and cellular pathways.

Mechanism of Action at the Mitochondrial Ribosome

The off-target activity of this compound stems from its ability to bind to the large subunit of the mammalian mitochondrial ribosome (mitoribosome).[1] In a mechanism analogous to its action in bacteria, this compound binds within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[2][4][5][6] This interaction physically obstructs the progression of the newly synthesized polypeptide chain and, more critically, interferes with the correct positioning of aminoacyl-tRNA in the A-site during the initial stages of translation.[4][5][6]

The primary consequence is a potent inhibition of mitochondrial translation, particularly arresting the process at or near initiation.[4][5][6] This stalls the synthesis of the 13 essential proteins encoded by the mitochondrial genome, which are all critical components of the oxidative phosphorylation (OXPHOS) system.[1]

References

- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]

- 6. researchgate.net [researchgate.net]

The Inner Workings of Josamycin: A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Josamycin, a macrolide antibiotic produced by Streptomyces narbonensis, has long been a subject of scientific inquiry due to its potent antibacterial activity, particularly against Gram-positive bacteria.[1] This in-depth technical guide delves into the core of this compound's efficacy: its structure-activity relationship (SAR). By understanding how modifications to its chemical structure impact its biological activity, researchers can pave the way for the development of novel, more effective antimicrobial agents. This guide summarizes key quantitative data, details experimental protocols for pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.

Unraveling the Mechanism: How this compound Halts Bacterial Growth

This compound exerts its bacteriostatic, and at high concentrations, bactericidal effects by inhibiting bacterial protein synthesis.[2] The primary target of this compound is the 50S subunit of the bacterial ribosome.[1] It binds reversibly to the 23S rRNA within the nascent peptide exit tunnel, near the peptidyl transferase center (PTC).[3][4] This binding event physically obstructs the passage of the elongating polypeptide chain, leading to a premature termination of protein synthesis and ultimately, the cessation of bacterial growth.[3] The interaction involves a series of hydrogen bonds and hydrophobic interactions with specific nucleotides of the 23S rRNA, ensuring a stable and effective blockade.[1]

Figure 1: Mechanism of action of this compound.

Structure-Activity Relationship: The Impact of Chemical Modifications

The antibacterial potency of this compound is intricately linked to its chemical structure. Modifications at various positions of the macrolide ring and its sugar moieties have been shown to significantly influence its activity. A key area of investigation has been the modification of the 4'-hydroxyl group of the mycaminose sugar and the 9-O-acetyl group.

Quantitative SAR Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against a panel of clinically relevant bacteria. These data highlight how structural changes affect the antibacterial spectrum and potency.

Table 1: In Vitro Antibacterial Activities of 9-O-acetyl-4'-substituted this compound Derivatives against Staphylococcus species [5]

| Compound | R Group at 4'-position | S. aureus ATCC 29213 (MSSA) MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | S. epidermidis ATCC 12228 (MSSE) MIC (µg/mL) | S. epidermidis (Clinical Isolate) (MRSE) MIC (µg/mL) |

| This compound | - | 1 | 2 | 0.5 | 1 |

| 1 | H | 2 | 4 | 1 | 2 |

| 2 | COCH₃ | 4 | 8 | 2 | 4 |

| 3 | CO(CH₂)₂CH₃ | 2 | 4 | 1 | 2 |

| 4 | CO(CH₂)₆CH₃ | 4 | 8 | 2 | 4 |

| 5 | CO-Ph | 2 | 4 | 1 | 2 |

| 6 | COCH₂-Ph | 1 | 2 | 0.5 | 1 |

| 7 | CO(CH₂)₂-Ph | 0.5 | 1 | 0.25 | 0.5 |

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; MSSE: Methicillin-susceptible Staphylococcus epidermidis; MRSE: Methicillin-resistant Staphylococcus epidermidis.

Table 2: Comparative In Vitro Activity of this compound against Respiratory Pathogens [6][7]

| Organism | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.25 | 0.5 |

| Haemophilus influenzae | 2 | 4 |

| Escherichia coli | 8 | 32 |

Experimental Protocols: Synthesizing and Evaluating this compound Derivatives

The following protocols provide a detailed methodology for the synthesis of key this compound derivatives and the determination of their antibacterial activity, based on published literature.[5][8]

Synthesis of 9-O-acetyl-desmycarosyl-josamycin (Intermediate)

-

Acetylation of this compound: this compound (1.0 eq) is dissolved in pyridine. Acetic anhydride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 9-O-acetyl-josamycin.

-

Cleavage of the Mycarose Moiety: 9-O-acetyl-josamycin (1.0 eq) is dissolved in a suitable organic solvent such as toluene. p-Toluenesulfonic acid monohydrate (1.2 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 9-O-acetyl-desmycarosyl-josamycin.

General Procedure for the Synthesis of 4'-O-acyl-9-O-acetyl-desmycarosyl-josamycin Derivatives

-

To a solution of 9-O-acetyl-desmycarosyl-josamycin (1.0 eq) in dichloromethane are added the corresponding carboxylic acid (1.5 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired 4'-O-acyl derivative.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antibiotic Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions are then made in CAMHB in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro killing kinetics and postantibiotic effect of this compound and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two New Mechanisms of Macrolide Resistance in Clinical Strains of Streptococcus pneumoniae from Eastern Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrolides decrease the minimal inhibitory concentration of anti-pseudomonal agents against Pseudomonas aeruginosa from cystic fibrosis patients in biofilm - PMC [pmc.ncbi.nlm.nih.gov]

exploring the chemical properties and stability of josamycin

An In-depth Technical Guide on the Chemical Properties and Stability of Josamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, a macrolide antibiotic. The information is intended to support research, development, and formulation activities by providing key data and experimental methodologies.

Chemical and Physical Properties of this compound

This compound is a macrolide antibiotic produced by strains of Streptomyces narbonensis var. josamyceticus. It is a white to yellowish-white, slightly hygroscopic powder.[1] Key chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C42H69NO15 | [2] |

| Molecular Weight | 827.99 g/mol | [3][4][5] |

| Melting Point | 130-133 °C | |

| pKa (Strongest Acidic) | 12.67 - 12.71 | [6][7] |

| pKa (Strongest Basic) | 7.1 - 7.9 | [6][7] |

| UV max (in 0.001N HCl) | 231-232 nm | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 0.0535 mg/mL (practically insoluble) | [6] |

| Methanol | Very soluble | [1] |

| Ethanol | Very soluble (~25 mg/mL) | [1][8][9] |

| DMSO | Soluble (~15 mg/mL) | [8][9] |

| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [8][9] |

| Acetone | Very soluble | |

| Chloroform | Very soluble | |

| Ethyl Acetate | Very soluble | |

| Ether | Soluble | |

| Acidic Water | Very soluble |

Stability of this compound

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. It is susceptible to degradation under various conditions, particularly hydrolysis in acidic and alkaline environments.

pH-Dependent Stability (Hydrolysis)

This compound is known to be unstable in acidic conditions, which can impact its oral bioavailability.[10] The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.

Table 3: pH-Dependent Degradation of this compound

| pH | Condition | Observation | Source(s) |

| 1.0 - 5.0 | Aqueous solution | Rapid degradation, subject to specific acid catalysis. | [10] |

| > 5.0 | Aqueous solution | Dissolution rate decreases, which can limit absorption. | [10][11] |

| Alkaline | Aqueous solution | Susceptible to degradation. | [10] |

Thermal Stability

Limited specific data is available on the thermal degradation pathway of this compound. General methodologies for assessing thermal stability are provided in the experimental protocols section.

Photostability

Detailed photostability studies on this compound are not extensively reported in the available literature. General protocols for photostability testing are outlined below.

Experimental Protocols

Determination of pH-Dependent Stability

The following protocol is based on the studies of Skinner et al. for determining the pH-rate profile of this compound.[10]

Objective: To determine the degradation kinetics of this compound at various pH values.

Materials:

-

This compound reference standard

-

Hydrochloric acid solutions (for pH 1.0, 1.5, 2.0)

-

Phosphate and borate buffer solutions (for a range of pH values)

-

High-purity water

-

HPLC system with UV detector

-

C18 reversed-phase HPLC column

-

pH meter

-

Water bath or incubator

Procedure:

-

Solution Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 1 to 12).

-

Sample Preparation: Accurately weigh and dissolve this compound in each buffer to a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Analyze the concentration of remaining this compound in each aliquot using a validated stability-indicating HPLC method. The separation of this compound from its degradation products is crucial.[10]

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.

HPLC Method Example:

-

Column: C18 reversed-phase

-

Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer)

-

Detection: UV at 231 nm[10]

-

Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min)

References

- 1. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Kinetic spectrophotometric determination of the macrolide antibiotic this compound in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative bioavailability of this compound, a macrolide antibiotic, from a tablet and solution and the influence of dissolution on in vivo release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. office2.jmbfs.org [office2.jmbfs.org]

- 8. Kinetics of macrolide action: the this compound and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abap.co.in [abap.co.in]

- 10. Boosted Photocatalytic Performance for Antibiotics Removal with Ag/PW12/TiO2 Composite: Degradation Pathways and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

Josamycin as a Penicillin Alternative: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penicillin allergies represent a significant clinical challenge, often necessitating the use of broader-spectrum or less effective antibiotics. This can lead to suboptimal therapeutic outcomes and contribute to the development of antimicrobial resistance. Macrolide antibiotics, such as josamycin, are frequently considered as alternatives for patients with a history of penicillin allergy due to their distinct chemical structures, which minimize the risk of immunological cross-reactivity. This technical guide provides an in-depth analysis of this compound's potential as a viable alternative in penicillin-allergic models, detailing its mechanism of action, antibacterial spectrum, and the immunological basis for its use in this patient population. Furthermore, this document outlines key experimental protocols for evaluating hypersensitivity to this compound and presents a conceptual framework for the signaling pathways involved in penicillin allergy.

Introduction

This compound is a macrolide antibiotic derived from Streptomyces narbonensis.[1] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[2] this compound exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[3] The fundamental structural differences between the beta-lactam ring of penicillins and the macrolide structure of this compound make true immunological cross-reactivity highly unlikely.[5] This distinction forms the basis of this compound's utility as an alternative antibiotic in individuals with a confirmed penicillin allergy.

Comparative Antibacterial Spectrum

To effectively consider this compound as an alternative to penicillin, a thorough understanding of its antibacterial spectrum in relation to penicillin is crucial. The following table summarizes the general in vitro activity of both agents against a range of clinically relevant bacteria.

| Bacterial Species | Penicillin G Activity | This compound Activity |

| Streptococcus pneumoniae | Susceptible (some resistance) | Susceptible |

| Streptococcus pyogenes | Susceptible | Susceptible |

| Staphylococcus aureus (MSSA) | Susceptible | Susceptible |

| Staphylococcus aureus (MRSA) | Resistant | Resistant |

| Enterococcus faecalis | Susceptible | Variable |

| Listeria monocytogenes | Susceptible | Susceptible |

| Neisseria gonorrhoeae | Variable Resistance | Susceptible |

| Neisseria meningitidis | Susceptible | Susceptible |

| Haemophilus influenzae | Variable (beta-lactamase) | Susceptible |

| Moraxella catarrhalis | Variable (beta-lactamase) | Susceptible |

| Mycoplasma pneumoniae | Resistant | Susceptible |

| Chlamydophila pneumoniae | Resistant | Susceptible |

| Legionella pneumophila | Resistant | Susceptible |